molecular formula C16H11BrO4S B11428587 6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B11428587
M. Wt: 379.2 g/mol
InChI Key: PFBJOWKIKGOTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom at the 6th position, a sulfonyl group attached to a 4-methylphenyl ring at the 3rd position, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the chromen-2-one core.

    Sulfonylation: Attachment of the sulfonyl group to the 4-methylphenyl ring.

    Coupling Reaction: Formation of the final product through a coupling reaction between the brominated chromen-2-one and the sulfonylated 4-methylphenyl ring.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl methyl sulfone: Similar in structure but lacks the chromen-2-one core.

    (4R)-4-bromo-1,2-dimethyl-6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.2.1]oct-2-ene: Contains a different core structure but shares the bromine and sulfonyl functional groups.

Uniqueness

6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C16H11BrO4S

Molecular Weight

379.2 g/mol

IUPAC Name

6-bromo-3-(4-methylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C16H11BrO4S/c1-10-2-5-13(6-3-10)22(19,20)15-9-11-8-12(17)4-7-14(11)21-16(15)18/h2-9H,1H3

InChI Key

PFBJOWKIKGOTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.